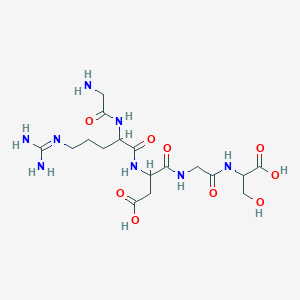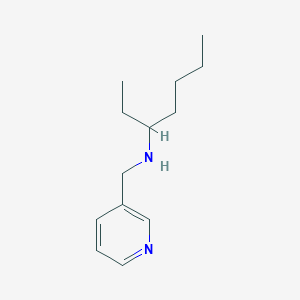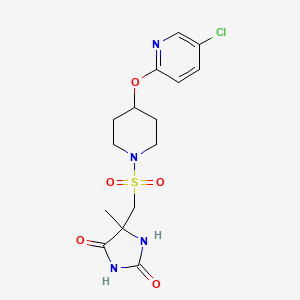
Methyl 5-(2-aminopropyl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, 3-hydroxy-, methyl ester: is an organic compound with the chemical formula C10H13NO3 . It is a derivative of the amino acid phenylalanine, where the phenyl group is hydroxylated at the third position and the carboxyl group is esterified with methanol. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-hydroxy-, methyl ester typically involves the esterification of L-Phenylalanine, 3-hydroxy- with methanol. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of L-Phenylalanine, 3-hydroxy-, methyl ester often involves the use of phenylalanine ammonia lyase (PAL) containing yeast whole cells in an organic-aqueous biphasic system. This biotransformation method is efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: L-Phenylalanine, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Phenylalanine, 3-hydroxy-, methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a building block for various chemical reactions and is essential in the study of amino acid derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino acids. It is also used in the synthesis of proteins and enzymes, which are crucial for various biochemical processes .
Medicine: L-Phenylalanine, 3-hydroxy-, methyl ester is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target neurotransmitter pathways. It is also investigated for its potential therapeutic effects in treating conditions such as depression and obesity .
Industry: In the industrial sector, this compound is used in the production of food additives, cosmetics, and other consumer products. Its role as a precursor in the synthesis of various chemicals makes it valuable in manufacturing processes .
Wirkmechanismus
L-Phenylalanine, 3-hydroxy-, methyl ester exerts its effects by interacting with specific molecular targets and pathways. It is primarily involved in the synthesis of neurotransmitters such as norepinephrine and dopamine, which play crucial roles in regulating mood, energy levels, and sleep. The compound acts as a precursor in the biosynthesis of these neurotransmitters, facilitating their production and release in the brain .
Vergleich Mit ähnlichen Verbindungen
- L-Phenylalanine methyl ester
- L-Tyrosine methyl ester
- L-DOPA methyl ester
Comparison: L-Phenylalanine, 3-hydroxy-, methyl ester is unique due to the presence of a hydroxyl group at the third position of the phenyl ring. This structural modification enhances its reactivity and allows for specific interactions with biological targets. Compared to L-Phenylalanine methyl ester, the hydroxyl group in L-Phenylalanine, 3-hydroxy-, methyl ester provides additional sites for chemical modifications and reactions, making it more versatile in synthetic and research applications .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 5-(2-aminopropyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-10(13)9(6-8)11(14)15-2/h3-4,6-7,13H,5,12H2,1-2H3 |
InChI-Schlüssel |
AACZUSKJDYJEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12105686.png)
![Hexahydro-1,4-dioxa-cyclopropa[a]pentalen-3-one](/img/structure/B12105687.png)

![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)

![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)


